molecular formula C9H9ClFNO2 B6610218 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride CAS No. 2866323-05-7

7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride

Cat. No. B6610218
CAS RN: 2866323-05-7
M. Wt: 217.62 g/mol
InChI Key: LCLQVGYOQGNXOZ-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride, also known as 7-Fluoroisoindole-1-carboxylic acid hydrochloride (7-FICA), is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. 7-FICA is a heterocyclic compound that contains a seven-membered ring of nitrogen and oxygen atoms. This compound has been studied for its potential as a therapeutic agent due to its ability to interact with a variety of biological targets.

Scientific Research Applications

7-FICA has been studied for its potential applications in the field of medicinal chemistry. This compound has been studied for its ability to interact with a variety of biological targets, including protein kinases, G-protein coupled receptors, and ion channels. 7-FICA has been shown to have potential therapeutic applications in the treatment of cancer, inflammatory diseases, and neurological disorders. Additionally, 7-FICA has been studied for its potential as an anti-inflammatory agent, an anti-tumor agent, and an anti-viral agent.

Mechanism of Action

7-FICA has been studied for its potential as a therapeutic agent due to its ability to interact with a variety of biological targets. The exact mechanism of action of 7-FICA is not yet fully understood, however, it is believed that the compound interacts with certain proteins, enzymes, and other molecules in the body to produce its desired effects. For example, 7-FICA has been shown to inhibit the activity of certain protein kinases, G-protein coupled receptors, and ion channels. Additionally, 7-FICA has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammation process.
Biochemical and Physiological Effects
7-FICA has been studied for its potential as a therapeutic agent due to its ability to interact with a variety of biological targets. The biochemical and physiological effects of 7-FICA have been studied in a variety of organisms, including humans, mice, and rats. Studies have shown that 7-FICA has the potential to reduce inflammation, inhibit tumor growth, and modulate the activity of certain enzymes. Additionally, 7-FICA has been shown to have anti-viral and anti-bacterial effects, as well as the potential to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

7-FICA has been studied for its potential as a therapeutic agent due to its ability to interact with a variety of biological targets. The advantages of using 7-FICA in laboratory experiments include its low cost, its availability, and its ease of synthesis. Additionally, 7-FICA has been shown to be non-toxic, making it safe to use in laboratory experiments. The limitations of using 7-FICA in laboratory experiments include its limited solubility in aqueous solutions and its instability in the presence of light and oxygen.

Future Directions

7-FICA has been studied for its potential as a therapeutic agent due to its ability to interact with a variety of biological targets. The future directions for 7-FICA include further research into its potential as a therapeutic agent for cancer, inflammatory diseases, and neurological disorders. Additionally, further research into the mechanism of action of 7-FICA is needed in order to better understand its potential therapeutical applications. Furthermore, further research into the biochemical and physiological effects of 7-FICA is needed in order to fully understand its potential therapeutic effects. Finally, further research into the advantages and limitations of 7-FICA for laboratory experiments is needed in order to optimize its use in laboratory experiments.

Synthesis Methods

7-FICA can be synthesized through a variety of methods. One of the most common methods for the synthesis of 7-FICA is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid to generate the desired compound. Other methods of synthesis include the use of a palladium catalyst and a boronic acid in the presence of a base, the use of a palladium catalyst and a boronic acid in the presence of an amine, and the use of a palladium catalyst and an aryl halide in the presence of a base.

properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2.ClH/c10-8-2-1-5(9(12)13)6-3-11-4-7(6)8;/h1-2,11H,3-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLQVGYOQGNXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2CN1)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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